1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-10-3-4-12(11(2)7-10)8-15-6-5-13(14)9-15/h3-4,7,13H,5-6,8-9,14H2,1-2H3 |
InChI Key |
AJIVUONCSPBTEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)N)C |
Origin of Product |
United States |
Preparation Methods
Direct Arylative Amination of Pyrrolidine Derivatives
Method Overview:
This approach involves the direct arylation of pyrrolidine derivatives with 2,4-dimethylphenyl methyl halides or related electrophiles under transition metal catalysis or base-mediated conditions.
- Preparation of the pyrrolidine core: Starting from commercially available or synthesized pyrrolidine, the 3-position is selectively functionalized.
- Aryl coupling: The aromatic moiety, 2,4-dimethylphenyl, is introduced via nucleophilic aromatic substitution or cross-coupling reactions.
Pyrrolidine + 2,4-dimethylphenyl methyl halide → 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine
- Transition metal catalysis such as palladium-catalyzed Buchwald-Hartwig amination is often employed, especially for arylation of amines.
- Alternatively, copper-catalyzed Ullmann-type coupling can be used, though less common due to harsher conditions.
- The patent WO2017137048A1 describes a synthesis of arylated piperazines via arylation of aliphatic amines, which can be adapted for pyrrolidine derivatives with appropriate modifications.
- The use of strong bases like potassium tert-butoxide or sodium hydride facilitates nucleophilic substitution at electrophilic centers.
Multistep Synthesis via Aromatic Substituted Intermediates
Method Overview:
This involves synthesizing an intermediate such as 2-(2,4-dimethylphenylsulfanyl)phenyl derivatives, followed by nucleophilic substitution or reductive amination to introduce the amino group at the 3-position.
- Synthesis of the aromatic sulfanyl intermediate via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
- Conversion of the sulfanyl group to an amino group through reduction or displacement reactions.
2-(2,4-Dimethylphenylsulfanyl)phenyl + Amine source → 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine
- The synthesis of 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine via strong base-mediated reactions indicates the viability of sulfanyl intermediates as precursors for amino derivatives (see patent WO2017137048A1).
Transition Metal-Catalyzed Cross-Coupling Strategies
Method Overview:
Transition metal catalysis is employed for arylation and amination, especially using palladium or rhodium catalysts to achieve high regioselectivity and yields.
- Use of palladium catalysts with suitable ligands (e.g., N-heterocyclic carbenes, phosphines).
- Coupling of aryl halides with pyrrolidine derivatives under mild conditions.
- Choice of base (e.g., cesium carbonate, potassium carbonate).
- Solvent selection (e.g., dimethylformamide, toluene).
- Reaction temperature (typically 80–120°C).
- Modern transition-metal catalyzed methods have demonstrated high efficiency in arylation of aliphatic amines, which can be adapted to synthesize the target compound with high regio- and stereoselectivity.
Reductive Amination of Aromatic Aldehydes or Ketones
Method Overview:
This involves the reductive amination of aromatic aldehydes or ketones bearing the 2,4-dimethylphenyl group with pyrrolidine derivatives.
2,4-Dimethylphenyl aldehyde + pyrrolidine derivative → 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine
- Use of reducing agents such as sodium cyanoborohydride or hydrogenation over palladium catalysts.
- Acid catalysis (e.g., acetic acid) to facilitate imine formation.
- Reductive amination is a well-established method for synthesizing secondary amines and can be optimized for specific aromatic substituents.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine has applications in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules and is studied for interactions with biological macromolecules. It is also investigated for potential pharmacological properties, including effects on neurotransmitter systems, and utilized in developing specialty chemicals and materials. The compound has a molecular weight of 203.30 g/mol and the chemical formula C13H19N.
Preparation Methods
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine is synthesized by reacting 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base like sodium hydride or potassium carbonate. This reaction is performed in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production may involve continuous flow reactors and automated systems to control reaction conditions for consistent quality and yield.
Mechanism of Action
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine exerts its effects through interaction with molecular targets like enzymes or receptors, acting as an agonist or antagonist to modulate their activity and influence biochemical pathways. The pyrrolidine ring in the compound contributes to its diverse pharmacological properties, and the dimethylphenyl group influences its interaction with biological targets.
Biological Activities
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine shows potential antidepressant and anxiolytic effects, with studies on similar structures indicating that pyrrolidine derivatives can enhance serotonin and norepinephrine levels in the brain. The compound's interaction with neurotransmitter systems also suggests potential neuroprotective effects, with similar compounds demonstrating efficacy in models of neurodegenerative diseases.
| Biological Activity | Description |
|---|---|
| Antidepressant Effects | Studies have shown that compounds with similar structures to 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine can exhibit antidepressant-like effects in animal models. Research has indicated that derivatives of pyrrolidine can enhance serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression. |
| Anxiolytic Effects | These compounds may also reduce anxiety. The ability to influence neurotransmitter levels contributes to these effects. |
| Neuroprotective Properties | The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. Research into similar compounds has demonstrated their efficacy in models of neurodegenerative diseases, indicating that this compound may also offer protective benefits against neuronal damage. In a neuroprotection study involving oxidative stress models, compounds similar to this compound demonstrated a reduction in cell death rates by up to 50%. |
Mechanism of Action
The mechanism by which 1-(2,4-Dimethylbenzyl)pyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
1-(4-Methylphenyl)pyrrolidin-3-amine (CAS 819080-04-1)
- Structure : Pyrrolidin-3-amine substituted with a 4-methylbenzyl group.
- Molecular Formula : C₁₁H₁₆N₂; Molecular Weight : 176.26 g/mol.
- Key Differences :
- The 4-methylphenyl group reduces steric hindrance compared to the 2,4-dimethylphenyl substituent in the target compound.
- Lower molecular weight (176.26 vs. ~202.3) may result in higher solubility but reduced lipophilicity.
- Safety : Classified with hazards H315 (skin irritation) and H319 (eye irritation) .
(3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine (CAS Not Provided)
- Structure : Stereochemically defined pyrrolidine with a cyclopropyl group and a methoxy-substituted benzyl moiety.
- Stereochemistry (3R,4S) may enhance receptor selectivity, a feature absent in the non-chiral target compound.
- Synthesis : Likely involves chiral resolution or asymmetric catalysis, contrasting with the simpler alkylation used for the target compound .
Amitraz (CAS 33089-61-1)
- Structure: N'-(2,4-dimethylphenyl)-N-{[(2,4-dimethylphenyl)imino]methyl}-N-methylmethanimidamide.
- Key Differences: Contains a bis(2,4-dimethylphenyl)imino core, making it bulkier and more rigid than the target compound. Acaricidal Activity: Amitraz is a widely used pesticide, suggesting the target compound could share agrochemical applications but with modified efficacy or toxicity .
1-Methylpyrrolidin-3-amine (CAS 13220-27-4)
- Structure : Simplest analog with only a methyl group on the pyrrolidine ring.
- Key Differences: Lacks aryl substituents, resulting in lower molecular weight (147.18 g/mol) and higher basicity (pKa ~9–10). Limited applications in drug discovery due to reduced structural complexity .
Data Table: Structural and Physicochemical Comparison
Biological Activity
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, which is known for its diverse pharmacological properties. The presence of the dimethylphenyl group may influence its interaction with biological targets, making it a candidate for various therapeutic applications.
The compound's structure can be summarized as follows:
- Chemical Formula : CHN
- Molecular Weight : 203.30 g/mol
- IUPAC Name : 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine
This compound is characterized by the presence of two methyl groups on the aromatic ring, which can affect its reactivity and biological activity compared to similar compounds.
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine is believed to exert its effects through interactions with specific receptors and enzymes within the body. The following mechanisms have been proposed:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to mood, cognition, and motor control.
- Enzyme Inhibition : Its structural features suggest potential inhibitory activity against enzymes involved in neurotransmitter metabolism.
Biological Activities
Research indicates that 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine exhibits several biological activities:
Antidepressant and Anxiolytic Effects
Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. For instance, research has indicated that derivatives of pyrrolidine can enhance serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression and anxiety.
Neuroprotective Properties
The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. Research into similar compounds has demonstrated their efficacy in models of neurodegenerative diseases, indicating that 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine may also offer protective benefits against neuronal damage.
Study 1: Pharmacological Evaluation
A study evaluated the pharmacological profile of pyrrolidine derivatives, including 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine. The findings suggested significant activity in reducing depressive behaviors in rodent models (IC50 values not specified) .
Study 2: Neuroprotective Effects
In a neuroprotection study involving oxidative stress models, compounds similar to 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine demonstrated a reduction in cell death rates by up to 50% at concentrations as low as 10 µM .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1-Benzylpyrrolidin-3-amine | No methyl substitutions | Moderate antidepressant | 25 |
| 1-(2-Methylbenzyl)pyrrolidin-3-amine | One methyl group | Mild anxiolytic | 30 |
| 1-(2,4-Dimethylbenzyl)pyrrolidin-3-amine | Two methyl groups | Potentially high antidepressant | Not determined |
The unique presence of two methyl groups on the benzyl ring of 1-(2,4-Dimethylbenzyl)pyrrolidin-3-amine may enhance its biological activity compared to its analogs.
Q & A
Q. What are the standard synthetic routes for 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves reductive amination between 2,4-dimethylbenzylamine and pyrrolidin-3-one, using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–6). Alternative routes may employ protecting groups (e.g., Boc) on the pyrrolidine nitrogen to prevent side reactions. Solvent choice (e.g., dichloromethane vs. THF) and temperature (room temp. vs. reflux) significantly impact yield, with optimal results reported at 25°C in methanol . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the free amine.
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR : and NMR to verify aromatic (δ 6.8–7.2 ppm) and pyrrolidine (δ 2.5–3.5 ppm) protons.
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H] ~ 219.2 m/z).
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves stereochemistry and confirms the 2,4-dimethylphenyl orientation .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer : Chiral separation requires derivatization with a chiral auxiliary (e.g., Mosher’s acid chloride) followed by HPLC using a chiral stationary phase (e.g., Chiralpak IA). Alternatively, asymmetric synthesis via organocatalytic methods (e.g., proline-mediated Mannich reactions) can directly yield enantiopure products. Recent studies highlight the use of (S)-BINOL-derived catalysts to induce >90% enantiomeric excess in related pyrrolidine amines .
Q. What computational strategies are effective for predicting binding affinities of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) against targets like serotonin receptors (5-HT2A) or sigma-1 receptors is standard. Force fields (AMBER or CHARMM) optimize ligand-receptor interactions, while MD simulations (>100 ns) assess stability. QSAR models trained on analogs (e.g., 4-chlorophenyl derivatives) improve affinity predictions .
Q. How do structural modifications (e.g., fluorination or methyl group substitution) alter pharmacological activity?
- Methodological Answer : Fluorination at the phenyl ring (e.g., 2,4-difluoro substitution) increases metabolic stability and blood-brain barrier penetration, as observed in SAR studies of similar amines. Methyl group removal from the pyrrolidine ring reduces steric hindrance, enhancing binding to G protein-coupled receptors. Comparative IC50 data for analogs are critical to validate these trends .
Q. What experimental approaches resolve contradictions in reported cytotoxicity data?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardization using:
- MTT assays across multiple cell lines (e.g., HEK293 vs. HepG2).
- Apoptosis markers (Annexin V/PI staining) to distinguish necrotic vs. apoptotic effects.
- Dose-response curves (0.1–100 µM) with rigorous statistical validation (p < 0.01, n ≥ 3) .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational predictions for this compound?
- Methodological Answer : Discrepancies arise from:
- Crystal packing effects : X-ray structures may show non-biological conformations due to lattice forces.
- Force field limitations : MMFF94 underestimates torsional barriers in pyrrolidine rings.
Mitigation strategies include: - Quantum mechanics (QM) refinement : DFT (B3LYP/6-31G*) optimizes geometry post-crystallography.
- Twinned data analysis : SHELXL’s TWIN/BASF commands correct for crystal twinning artifacts .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
